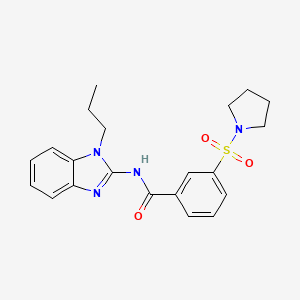

![molecular formula C19H20FNO5S B1225092 4-{2-[(4-氟苯基)磺酰]乙酰}-2,6-二甲基苯基 N,N-二甲基氨基甲酸酯 CAS No. 339112-17-3](/img/structure/B1225092.png)

4-{2-[(4-氟苯基)磺酰]乙酰}-2,6-二甲基苯基 N,N-二甲基氨基甲酸酯

描述

4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate represents a compound of interest in various fields of chemistry, including organic synthesis and material science. Its structure suggests potential reactivity and utility stemming from the presence of sulfonyl and carbamate groups, which are known for their versatility in chemical reactions.

Synthesis Analysis

The synthesis of compounds related to the subject involves multiple steps, including the protection of hydroxyl groups, sulfonation, and the introduction of carbamate functionalities. For instance, the preparation of aryl sulfides and sulfones as precursors can involve the displacement of fluoride from related fluorinated compounds and subsequent oxidation (Egolf & Bilder, 1994). The synthesis of sulfonated polymers incorporating fluorenyl groups highlights the manipulation of sulfone functionalities for material applications (Bae, Miyatake, & Watanabe, 2009).

Molecular Structure Analysis

The molecular structure of related compounds reveals insights into their reactivity and properties. For example, the structural analysis of sulfonyl-containing monomers and polymers demonstrates the impact of sulfone groups on solubility and thermal stability (Huang et al., 2005). The crystal structure of silylated aminodiphenyl sulfones indicates extensive intermolecular hydrogen bonding, affecting their physical properties and reactivity (Lin et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of compounds containing sulfone and carbamate groups is influenced by their structural features. Sulfonamides and carbamates exhibit a range of biological activities, and their synthesis involves the interaction of amines with sulfonyl chlorides or chloroformates (Janakiramudu et al., 2017). The unique reactivity of the sulfonylcarbamate group as a hydroxyl protecting group showcases its stability under severe conditions and its labile behavior under mild conditions (Manabe, Yamaguchi, & Ito, 2013).

科学研究应用

化学合成与聚合物开发

对相关化合物的磺化和化学行为的研究为各种磺化材料的合成和应用提供了见解。例如,研究详细介绍了含有芴基团的磺化嵌段共聚物的合成和性质,突出了它们在燃料电池应用中的潜力,因为它们具有令人印象深刻的质子电导率和机械性能 (Bae, Miyatake, & Watanabe, 2009)。此外,通过活化氟苯胺反应创造胍基官能化阴离子交换聚合物电解质标志着材料科学的重大发展,提供了对阳离子功能和稳定性的精确控制 (Kim, Labouriau, Guiver, & Kim, 2011)。

光学和电子材料

该化合物的某些衍生物已被用于光学和电子材料的开发。例如,含有巯基或砜基官能化的环金属化 2-苯基吡啶配体的铱 (III) 配合物显示出有希望的绿光发射性质和高光致发光量子产率,表明在 OLED 和其他发光器件中具有潜在应用 (Constable, Ertl, Housecroft, & Zampese, 2014)。此外,含有邻苯二甲酮部分的主链中可溶性共聚(芳基醚砜苯基-s-三嗪)的合成和表征揭示了具有高玻璃化转变温度和优异热稳定性的材料,适用于高性能结构应用 (Yu, Liu, Zhou, Wang, Lin, & Jian, 2009)。

药物化学和药物合成

在药物化学领域,该化合物的衍生物已被探索其潜在治疗应用。例如,达芦那韦类似物的全新合成,涉及多个合成步骤并显示出高光学纯度,突出了该化合物在药物开发和药物合成中的相关性 (Bommena, Rao Inti, Vysyaraju, Krishna, & Bethanabatla, 2015)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

[4-[2-(4-fluorophenyl)sulfonylacetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO5S/c1-12-9-14(10-13(2)18(12)26-19(23)21(3)4)17(22)11-27(24,25)16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQELVLVGSZGXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-4-quinolinecarboxamide](/img/structure/B1225011.png)

![N-{[2-(3-chloro-4-fluorophenyl)hydrazino]carbonyl}-3,5-bis(methylthio)isothiazole-4-carboxamide](/img/structure/B1225015.png)

![1-[2-[(4-Chlorophenoxy)methyl]-4-thiazolyl]ethanone](/img/structure/B1225017.png)

![1-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]-3-[oxo(thiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B1225022.png)

![2-(1-Adamantyl)-5-(4-ethoxy-3-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B1225024.png)

![2,5-Dioxo-1-phenyl-1,4-dihydropyrrolo[1,2-a]quinazoline-3-carbonitrile](/img/structure/B1225028.png)

![1,3-Benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1225030.png)